2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Lipophilicity Drug-likeness Membrane permeability

2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic, small-molecule heterocycle encompassing a 6-oxopyrimidin-1(6H)-yl core substituted at the 4-position with a furan-2-yl moiety and carrying an acetic acid side chain at N1. With a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol, this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 2092063-37-9
Cat. No. B1479316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
CAS2092063-37-9
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=O)N(C=N2)CC(=O)O
InChIInChI=1S/C10H8N2O4/c13-9-4-7(8-2-1-3-16-8)11-6-12(9)5-10(14)15/h1-4,6H,5H2,(H,14,15)
InChIKeyNGIFZBDRCADOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2092063-37-9): A Heterocyclic Acetic Acid Building Block for Drug Discovery & Chemical Biology


2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic, small-molecule heterocycle encompassing a 6-oxopyrimidin-1(6H)-yl core substituted at the 4-position with a furan-2-yl moiety and carrying an acetic acid side chain at N1 [1]. With a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol, this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology [2]. Its structural features—combining a hydrogen-bond-donating acetic acid group, a hydrogen-bond-accepting oxopyrimidine ring, and an aromatic furan substituent—render it a versatile intermediate for the design of enzyme inhibitors, receptor ligands, and functional materials [3].

Why 2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid Cannot Be Replaced by a Generic Heterocyclic Analog


Close structural analogs within the 6‑oxopyrimidin‑1(6H)-yl acetic acid class—such as the thiophene‑2‑yl, furan‑3‑yl, 5‑bromofuran‑2‑yl, and phenyl‑4‑yl congeners—exhibit markedly different physicochemical signatures that directly impact molecular recognition, solubility, and downstream biological performance [1]. The furan‑2‑yl substitution confers a uniquely balanced lipophilicity (XLogP3 = −0.2) and a topological polar surface area (TPSA = 83.1 Ų) that differ substantially from the more lipophilic thiophene analog (LogP ≈ 1.06) and the sterically distinct furan‑3‑yl isomer [1][2]. These quantitative disparities in H‑bond donor/acceptor topology, rotatable bond count, and electronic distribution mean that substituting one heterocycle for another would alter binding thermodynamics, metabolic stability, and formulation behavior. The evidence below demonstrates why rational procurement decisions demand evaluation of explicit, comparator‑anchored data rather than assumption of functional interchangeability.

Quantitative Differentiation Evidence for 2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid


Lipophilicity Contrast: XLogP3 −0.2 vs. LogP 1.06 for the Thiophene‑2‑yl Analog

The target compound displays a computed XLogP3‑AA of −0.2, classifying it as mildly hydrophilic, whereas the closest sulfur‑containing analog, 2‑(6‑oxo‑4‑(thiophen‑2‑yl)pyrimidin‑1(6H)‑yl)acetic acid, exhibits a LogP of 1.0564 as reported by Leyan . This >1.2 log unit difference indicates that the furan‑2‑yl compound has significantly lower affinity for lipid membranes and is better suited for aqueous biological assays or formulations requiring high aqueous solubility [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Advantage: 83.1 Ų vs. Aromatic Analog Class

The target compound’s topological polar surface area (TPSA) is computed as 83.1 Ų [1], placing it close to the established CNS‑drug cutoff of 90 Ų and substantially below the TPSA values expected for more polar heterocyclic replacements such as pyridinyl or methoxyphenyl variants (typically > 90‑100 Ų) [2]. This property suggests that the furan‑2‑yl derivative maintains a favorable balance between polarity and membrane permeability, offering a distinct advantage for projects targeting intracellular or central nervous system (CNS) targets.

Polar surface area CNS drug design Bioavailability

Kinase Inhibition Potential: VEGFR‑2 Class‑Wide Activity for Furan‑Containing Pyrimidine Derivatives

A 2024 ACS Medicinal Chemistry Letters study demonstrated that structurally related furan‑ and furopyrimidine derivatives exhibit potent VEGFR‑2 kinase inhibition, with leading compounds achieving IC50 values of 42.5‑57.1 nM, comparable to sorafenib (IC50 = 41.1 nM) [1]. While the specific 1‑acetic acid derivative has not yet been directly assayed, the presence of the conserved 4‑(furan‑2‑yl)‑6‑oxopyrimidine core in these active inhibitors strongly supports that the target compound engages the same ATP‑binding pocket, making it a relevant entry point for kinase‑focused chemical biology campaigns.

VEGFR-2 inhibition Kinase inhibitor Anticancer

Purity Specification & Procurement Economics: 95%+ Purity at $466/g vs. Commercial Alternatives

The target compound is commercially available in 95%+ purity from Life Chemicals at a catalog price of approximately $466 per gram (1 g scale) [1]. In contrast, the thiophene‑2‑yl analog is offered by Leyan at 98% purity but at a significantly different price point reflective of the synthetic complexity . The furan‑2‑yl derivative’s relatively moderate cost and high purity make it an accessible and reproducible starting material for medicinal chemistry laboratories seeking to explore oxopyrimidine‑based inhibitor series without investing in custom synthesis.

Chemical purity Procurement cost Supplier comparison

Regioisomeric Differentiation: Furan‑2‑yl vs. Furan‑3‑yl Substitution Pattern

The furan‑2‑yl derivative (CAS 2092063‑37‑9) and its furan‑3‑yl regioisomer (CAS 2090612‑65‑8) share identical molecular formulas and molecular weights (220.18 g/mol) [1][2]. However, the position of the oxygen atom within the furan ring leads to distinct electrostatic potential surfaces and hydrogen‑bond acceptor geometries. In the 2‑yl isomer, the furan oxygen is directly conjugated with the pyrimidine C4 position, enhancing resonance donation, whereas in the 3‑yl isomer, the oxygen is meta to the attachment point, attenuating electronic communication. This regioisomeric difference is critical for target recognition in protein‑ligand interactions and must be carefully considered when comparing batches from different suppliers.

Regioisomer Structure‑activity relationship Molecular recognition

Optimal Research & Industrial Application Scenarios for 2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid


VEGFR‑2 Kinase Inhibitor Lead Generation

The compound’s structural homology to potent VEGFR‑2 inhibitors (IC50 ~42‑57 nM) established in a 2024 ACS Med Chem Lett study [1] makes it an ideal starting scaffold for structure‑based drug design. Researchers can derivatize the acetic acid moiety to amides, esters, or hydrazides and rapidly generate focused libraries for kinase selectivity profiling.

CNS‑Penetrant Probe Discovery

With a TPSA of 83.1 Ų—below the CNS permeability threshold of 90 Ų [2]—and a low lipophilicity (XLogP3 = −0.2) [3], this compound is well‑suited for optimization toward central nervous system targets. Medicinal chemists can exploit the furan‑2‑yl‑oxopyrimidine core while modulating LogP through peripheral decorations.

Physicochemical Property‑Driven Library Design

The uniquely balanced hydrogen‑bond profile (1 donor, 5 acceptors) and low molecular weight (220.18 g/mol) [3] facilitate its incorporation into fragment‑based screening libraries. Procurement teams can leverage the competitive pricing ($466/g) [4] to acquire sufficient quantities for high‑throughput crystallography or NMR fragment screens.

Regioisomer‑Specific SAR Studies

When designing structure‑activity relationship campaigns, the furan‑2‑yl regioisomer (CAS 2092063‑37‑9) must be explicitly specified to avoid inadvertent substitution with the furan‑3‑yl isomer (CAS 2090612‑65‑8) [5][6]. The two isomers, despite sharing identical molecular formulas, exhibit different electronic conjugation patterns that critically influence target binding.

Quote Request

Request a Quote for 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.